7-Bromobenzofuran-5-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

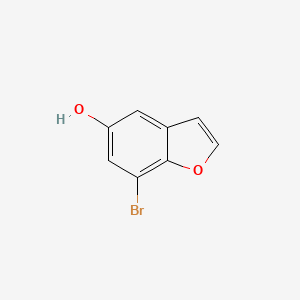

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1-benzofuran-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO2/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCHQLUMIXTTFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C(C=C(C=C21)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Bromobenzofuran-5-OL from ortho-Bromophenol Derivatives

Abstract

This technical guide provides a comprehensive, three-step synthetic pathway for the preparation of 7-Bromobenzofuran-5-OL, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis commences with the commercially available starting material, 2-bromo-4-methoxyphenol, leveraging its methoxy group as an effective protecting group for the target phenol. The core benzofuran structure is constructed through a robust sequence involving a Williamson ether synthesis followed by an acid-catalyzed intramolecular cyclization. The final step involves a selective demethylation to yield the desired product. This document offers detailed experimental protocols, mechanistic insights, process optimization considerations, and essential safety data, tailored for researchers, chemists, and professionals in the pharmaceutical and life sciences sectors.

Introduction and Strategic Overview

Benzofuran scaffolds are integral components of numerous natural products and pharmacologically active compounds, exhibiting a wide array of biological activities including anti-tumor, antibacterial, and anti-inflammatory properties[1]. The specific target molecule, this compound, incorporates three key functionalities: the benzofuran core, a bromine atom at the 7-position, and a hydroxyl group at the 5-position. These features make it an attractive building block for creating diverse chemical libraries for drug discovery programs.

The synthetic strategy detailed herein was designed for efficiency, reliability, and scalability. It circumvents the direct use of ortho-bromophenol, which would require a subsequent challenging and potentially low-yield bromination and hydroxylation. Instead, we begin with 2-bromo-4-methoxyphenol , a precursor that already contains the required bromine and a protected hydroxyl group in the correct orientation.

The synthesis unfolds in three distinct stages:

-

Etherification: Formation of an ether linkage between 2-bromo-4-methoxyphenol and bromoacetaldehyde dimethyl acetal. This step introduces the two-carbon unit required to form the furan ring.

-

Cyclization: An acid-catalyzed intramolecular electrophilic aromatic substitution reaction that closes the furan ring, yielding the protected benzofuran core.

-

Deprotection: Selective cleavage of the aryl methyl ether to unmask the phenolic hydroxyl group, affording the final product.

This approach ensures high regioselectivity and utilizes well-established, high-yielding chemical transformations.

References

Spectroscopic Characterization of 7-Bromobenzofuran-5-OL: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the novel heterocyclic compound, 7-Bromobenzofuran-5-OL. In the absence of publicly available experimental spectra, this document leverages advanced computational prediction methodologies to present a thorough analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a detailed interpretation of the predicted spectra to facilitate the identification and characterization of this molecule. The predicted data is contextualized with references to the known spectroscopic features of closely related benzofuran analogs, ensuring a robust and scientifically grounded discussion.

Introduction

This compound is a substituted benzofuran derivative of significant interest in medicinal chemistry and materials science due to the prevalence of the benzofuran scaffold in biologically active compounds.[1] The precise characterization of its molecular structure is paramount for its potential applications. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for elucidating the structural features of organic molecules. This guide presents a detailed, in-silico-driven spectroscopic analysis of this compound, providing a foundational dataset for researchers working with this and related compounds.

The methodologies employed for spectral prediction are rooted in well-established computational chemistry principles, offering a reliable alternative in the absence of experimental data.[2][3] The interpretations are further supported by comparative analysis with existing data for analogous compounds, including 5-bromobenzofuran, 7-bromobenzofuran, and benzofuran-5-ol.[4][5][6]

Molecular Structure and Isomeric Context

To fully appreciate the spectroscopic data, it is crucial to understand the molecular architecture of this compound. The structure, depicted below, features a fused bicyclic system consisting of a benzene ring and a furan ring. The key substituents are a bromine atom at position 7 and a hydroxyl group at position 5.

Figure 1: Molecular Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound provide valuable insights into its electronic environment.

Experimental Protocol: NMR Spectra Prediction

The ¹H and ¹³C NMR spectra were predicted using a combination of database-driven and incremental calculation methods.[1][3][7][8][9] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The prediction algorithm considers the effects of substituents, aromaticity, and ring strain to estimate the chemical shifts and coupling constants.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.65 | d | ~2.2 |

| H-3 | 6.80 | d | ~2.2 |

| H-4 | 7.10 | s | - |

| H-6 | 7.30 | s | - |

| 5-OH | 5.50 | s (broad) | - |

Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic and hydroxyl protons.

-

Furan Ring Protons (H-2 and H-3): The protons on the furan ring, H-2 and H-3, are predicted to appear as doublets around 7.65 and 6.80 ppm, respectively. The downfield shift of H-2 is attributed to its proximity to the electronegative oxygen atom. The characteristic doublet splitting pattern arises from the coupling between these two protons, with a predicted coupling constant (J) of approximately 2.2 Hz.

-

Benzene Ring Protons (H-4 and H-6): The protons on the benzene ring, H-4 and H-6, are predicted to appear as singlets at approximately 7.10 and 7.30 ppm. The singlet nature of these signals is due to the lack of adjacent protons for coupling. The bromine atom at position 7 and the hydroxyl group at position 5 significantly influence the electronic environment of these protons.

-

Hydroxyl Proton (5-OH): The hydroxyl proton is expected to appear as a broad singlet around 5.50 ppm. The chemical shift and broadness of this peak can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

Figure 3: Predicted IR functional group correlations for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Experimental Protocol: Mass Spectrum Prediction

The mass spectrum was predicted based on the molecular formula and the application of common fragmentation rules for aromatic and heterocyclic compounds. [10][11][12][13]The prediction considers the isotopic distribution of bromine.

Predicted Mass Spectral Data

| m/z | Relative Intensity | Assignment |

| 212/214 | High | [M]⁺ (Molecular ion) |

| 183/185 | Medium | [M - CHO]⁺ |

| 133 | Medium | [M - Br]⁺ |

| 104 | High | [M - Br - CHO]⁺ |

| 76 | Medium | [C₆H₄]⁺ |

Interpretation of the Predicted Mass Spectrum

The predicted mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

Molecular Ion Peak: The molecular ion peak [M]⁺ is expected at m/z 212 and 214, with nearly equal intensities, corresponding to the two major isotopes of bromine. This provides a clear indication of the presence of one bromine atom in the molecule.

-

Key Fragmentation Pathways:

-

Loss of CHO: A common fragmentation pathway for benzofurans is the loss of a formyl radical (CHO), leading to a fragment ion at m/z 183/185.

-

Loss of Bromine: Cleavage of the C-Br bond would result in a fragment at m/z 133.

-

Combined Loss: Subsequent loss of a formyl radical from the [M - Br]⁺ fragment would give a prominent peak at m/z 104.

-

Benzene Ring Fragment: Fragmentation of the heterocyclic ring can lead to the formation of a benzyne fragment or related species at m/z 76.

-

Figure 4: Predicted major fragmentation pathways for this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The in-silico generated ¹H NMR, ¹³C NMR, IR, and MS data, along with their comprehensive interpretations, offer a valuable resource for the scientific community. The presented data and analyses are grounded in established spectroscopic principles and supported by comparisons with related known compounds, providing a high degree of confidence in their utility. This document serves as a foundational reference for any future experimental work on this compound and will aid in its unambiguous identification and characterization in various research and development settings.

References

-

CD ComputaBio. IR Spectrum Prediction Service. [Link]

-

ACD/Labs. NMR Prediction. [Link]

-

YouTube. IR Spectra Predicting Tools. [Link]

-

PubChem. 7-bromo-2,3-dihydro-1-benzofuran-5-ol. [Link]

-

ResearchGate. How to predict IR Spectra?. [Link]

-

Protheragen. IR Spectrum Prediction. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

YouTube. Predict NMR spectra in seconds. [Link]

-

cheminfo ELN documentation. IR spectra prediction. [Link]

-

CFM-ID. Spectra Prediction. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromobenzofuran CAS 23145-07-5 Product Specification. [Link]

-

ACD/Labs. Mass Spec Fragment Prediction Software. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

Prot pi. Mass Spec Simulator. [Link]

-

NMRium demo. Predict. [Link]

-

PubChem. Benzofuran, 5-bromo-. [Link]

-

Calistry. Mass Spectroscopy Fragment Finder Calculator. [Link]

-

PubChem. 7-Bromo-2,3-dihydro-1-benzofuran-3-one. [Link]

-

PubChem. Benzofuran-5-ol. [Link]

-

NIST WebBook. Benzofuran. [Link]

-

PubChem. 7-Bromo-1-benzofuran. [Link]

-

Scientific Instrument Services. Mass Spectrum Generator. [Link]

-

ChemBK. 7-Bromo-1-benzofuran. [Link]

-

The Royal Society of Chemistry. Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. [Link]

-

NIST WebBook. Benzofuran. [Link]

Sources

- 1. Visualizer loader [nmrdb.org]

- 2. IR Spectrum Prediction Service - CD ComputaBio [ai.computabio.com]

- 3. acdlabs.com [acdlabs.com]

- 4. Benzofuran, 5-bromo- | C8H5BrO | CID 90015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 7-Bromo-1-benzofuran | C8H5BrO | CID 113628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzofuran-5-ol | C8H6O2 | CID 11651159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Visualizer loader [nmrdb.org]

- 8. youtube.com [youtube.com]

- 9. app.nmrium.com [app.nmrium.com]

- 10. CFM-ID: Spectra Prediction [cfmid.wishartlab.com]

- 11. acdlabs.com [acdlabs.com]

- 12. Prot pi | Mass Spec Simulator [protpi.ch]

- 13. Mass Spectroscopy Fragment Finder Calculator | Calistry [calistry.org]

An In-depth Technical Guide to 7-Bromobenzofuran-5-OL: Chemical Properties and Reactivity for Drug Discovery

This guide provides a comprehensive technical overview of 7-Bromobenzofuran-5-OL, a heterocyclic compound with significant potential in medicinal chemistry and drug development. By synthesizing available data and drawing upon established principles of organic chemistry, this document serves as a resource for researchers, scientists, and professionals in the pharmaceutical industry. We will delve into its chemical properties, explore its reactivity, and propose methodologies for its synthesis and functionalization.

Introduction: The Benzofuran Scaffold in Drug Discovery

Benzofuran derivatives are a prominent class of heterocyclic compounds frequently found in natural products and synthetic molecules with a wide array of biological activities.[1][2][3] The benzofuran core, a fusion of a benzene ring and a furan ring, serves as a versatile scaffold for the design of novel therapeutic agents. These compounds have demonstrated a broad spectrum of pharmacological properties, including anticancer, antifungal, antiviral, and anti-inflammatory activities.[4][5][6] The strategic placement of functional groups on the benzofuran ring system allows for the fine-tuning of a molecule's physicochemical properties and biological targets.

This compound, with its distinct substitution pattern, presents a unique opportunity for the development of new chemical entities. The presence of a hydroxyl group at the 5-position and a bromine atom at the 7-position offers two key points for chemical modification, making it an attractive building block for creating diverse molecular libraries.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development. While experimental data for this compound is not extensively available in the public domain, we can infer its key characteristics based on its structure and data from closely related analogs.

| Property | Value (Predicted/Inferred) | Source/Rationale |

| CAS Number | 603311-31-5 | [American Elements] |

| Molecular Formula | C₈H₅BrO₂ | [American Elements] |

| Molecular Weight | 213.03 g/mol | [American Elements] |

| Appearance | Solid (predicted) | General property of similar small aromatic molecules |

| Melting Point | 110-112 °C (for a related substituted analog) | [7] Based on 2-(p-methoxybenzyl)-3-methyl-4-hydroxy-5-propyl-7-bromo benzofuran. The actual melting point may vary. |

| Boiling Point | 302.6±22.0 °C at 760 mmHg | [American Elements] |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate); sparingly soluble in water. | Inferred from the aromatic and polar nature of the molecule. |

| pKa (of hydroxyl group) | ~9-10 | Estimated based on the pKa of phenol and the electronic effects of the fused furan ring and bromo substituent. |

Synthesis of this compound: A Proposed Pathway

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of Benzofuran-5-ol

The synthesis of the benzofuran-5-ol core can be achieved through various established methods, such as the reaction of a p-benzoquinone with a β-ketoester followed by cyclization and aromatization. This approach provides a versatile entry point to the 5-hydroxybenzofuran scaffold.

Step 2: Regioselective Bromination

The key step in this proposed synthesis is the regioselective bromination of benzofuran-5-ol to introduce the bromine atom at the 7-position. The hydroxyl group at the 5-position is an activating group, directing electrophilic substitution to the ortho and para positions. The 4 and 6 positions are ortho to the hydroxyl group, while the 2- and 7-positions are influenced by the overall electronic nature of the bicyclic system. The synthesis of a related compound, 2-(p-methoxybenzyl)-3-methyl-4-hydroxy-5-propyl-7-bromo benzofuran, was achieved by direct bromination of the corresponding 4-hydroxybenzofuran derivative.[7] This suggests that direct bromination of benzofuran-5-ol could favor substitution at the 7-position.

Detailed Protocol:

-

Dissolve benzofuran-5-ol (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid at 0 °C.

-

Slowly add a solution of bromine (1 equivalent) in the same solvent to the reaction mixture.

-

Stir the reaction at 0 °C for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Causality Behind Experimental Choices:

-

Low Temperature (0 °C): Bromination is an exothermic reaction. Conducting the reaction at a low temperature helps to control the reaction rate and minimize the formation of polybrominated byproducts.

-

Solvent Choice: Dichloromethane or acetic acid are common solvents for bromination as they are relatively inert to the reaction conditions.

-

Stoichiometry: Using one equivalent of bromine is crucial for achieving mono-bromination. Excess bromine would likely lead to the formation of di- or tri-brominated products.

-

Quenching: Sodium thiosulfate is used to neutralize any unreacted bromine.

Chemical Reactivity: A Tale of Two Functional Groups

The chemical reactivity of this compound is dominated by its two key functional groups: the phenolic hydroxyl group at the 5-position and the aryl bromide at the 7-position. These groups provide orthogonal handles for a variety of chemical transformations, making this molecule a valuable building block in synthetic chemistry.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group is nucleophilic and can readily undergo reactions such as O-alkylation and esterification.

O-Alkylation:

The hydroxyl group can be converted to an ether through Williamson ether synthesis or other O-alkylation methods.[8][9] This transformation is valuable for modifying the molecule's polarity, solubility, and hydrogen-bonding capabilities, which can significantly impact its biological activity.

Proposed O-Alkylation Workflow:

Caption: General workflow for O-alkylation.

Step-by-Step Protocol for O-Alkylation (General):

-

To a solution of this compound in a suitable polar aprotic solvent (e.g., DMF, acetone), add a base (e.g., potassium carbonate, sodium hydride).

-

Stir the mixture at room temperature for a short period to form the corresponding phenoxide.

-

Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide).

-

Heat the reaction mixture as needed and monitor by TLC.

-

After completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the product by column chromatography.

Reactions of the Bromo Group

The bromine atom at the 7-position is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling:

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[10] This reaction can be used to introduce a wide variety of aryl, heteroaryl, or alkyl groups at the 7-position of the benzofuran ring, enabling extensive structure-activity relationship (SAR) studies.[11][12]

Proposed Suzuki-Miyaura Coupling Workflow:

Caption: General workflow for Suzuki-Miyaura coupling.

Step-by-Step Protocol for Suzuki-Miyaura Coupling (General):

-

In a reaction vessel, combine this compound, the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Add a suitable solvent system (e.g., dioxane/water, toluene/water).

-

Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen, argon) until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Purify the product by column chromatography.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and furan protons. The chemical shifts will be influenced by the electron-donating hydroxyl group and the electron-withdrawing bromo group. For a related compound, ethyl 2-(3-bromophenyl)-5-hydroxybenzofuran-3-carboxylate, the proton of the hydroxyl group appears as a singlet at δ 9.51 ppm.[13] The aromatic protons typically appear in the range of δ 6.5-8.0 ppm.

Predicted ¹H NMR Chemical Shifts:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| OH | 9.0 - 10.0 | s (broad) |

| H-2 | 7.6 - 7.8 | d |

| H-3 | 6.7 - 6.9 | d |

| H-4 | 7.0 - 7.2 | d |

| H-6 | 6.8 - 7.0 | d |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic environment. For ethyl 2-(3-bromophenyl)-5-hydroxybenzofuran-3-carboxylate, the carbon bearing the hydroxyl group (C-5) resonates at δ 154.5 ppm, and the carbon attached to the bromine (in the phenyl ring) is at δ 121.2 ppm.[13]

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 150 |

| C-3 | 105 - 110 |

| C-3a | 120 - 125 |

| C-4 | 110 - 115 |

| C-5 | 150 - 155 |

| C-6 | 115 - 120 |

| C-7 | 100 - 105 |

| C-7a | 150 - 155 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Absorption Bands:

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3200 - 3600 | Strong, broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to strong |

| C-O stretch (aryl ether) | 1200 - 1275 | Strong |

| C-Br stretch | 500 - 600 | Medium to strong |

Mass Spectrometry (Predicted)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern. The high-resolution mass spectrum (HRMS) should confirm the molecular formula C₈H₅BrO₂. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).

Potential Applications in Drug Development

The structural features of this compound make it a compelling starting point for the development of novel therapeutic agents. The broader class of benzofuran derivatives has shown significant promise in several therapeutic areas.

-

Anticancer Activity: Numerous studies have highlighted the anticancer potential of benzofuran derivatives.[4][5] The ability to functionalize both the 5- and 7-positions of this compound allows for the exploration of a vast chemical space to identify potent and selective anticancer agents.

-

Antifungal Activity: Benzofuran-5-ol derivatives have been reported to possess significant antifungal properties.[14] The development of new antifungal agents is a critical area of research due to the rise of drug-resistant fungal infections.

-

Enzyme Inhibition: The benzofuran scaffold is present in molecules that have been shown to inhibit various enzymes, making it a valuable template for the design of enzyme inhibitors for a range of diseases.[15][16][17]

Conclusion

This compound is a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its dual functionalization sites offer a platform for the creation of diverse chemical libraries with the potential for a wide range of biological activities. While specific experimental data for this compound is limited, this guide provides a solid foundation for its synthesis, characterization, and further derivatization based on established chemical principles and data from closely related analogs. As the quest for novel therapeutics continues, the exploration of unique chemical scaffolds like this compound will be crucial in driving innovation in drug development.

References

[7] Synthesis of 2-(p-methoxybenzyl)-3-methyl-4-hydroxy-5-propyl-7-bromo benzofuran. (n.d.). Mol-Instincts. Retrieved from [Link]

[18] New Journal of Chemistry Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

[19] The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors. (2016). PLOS ONE, 11(11), e0166218. [Link]

[14] Synthesis and antifungal activity of benzofuran-5-ols. (2009). Bioorganic & Medicinal Chemistry Letters, 19(15), 4143-4146. [Link]

[20] 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032929). (n.d.). Human Metabolome Database. Retrieved from [Link]

[21] Anticancer evaluation of benzofuran derivatives linked to dipiperazine moiety. (2022). Journal of Molecular Structure, 1262, 133036. [Link]

[1] ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. (2025). Journal of the Chemical Society of Pakistan, 47(06). [Link]

[2] Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1543. [Link]

[3] 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0277828). (n.d.). NP-MRD. Retrieved from [Link]

[22] Design, Synthesis and Antifungal Activity of Benzofuran and Its Analogues. (2018). Chinese Journal of Chemistry, 36(11), 1051-1056. [Link]

[23] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers, 14(9), 2196. [Link]

[4] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers, 14(9), 2196. [Link]

[5] Novel benzofuran derivatives: Synthesis and antitumor activity. (2014). European Journal of Medicinal Chemistry, 84, 569-577. [Link]

[24] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Semantic Scholar. [Link]

[6] Benzofuran derivatives with antifungal activity. (2013). Future Microbiology, 8(10), 1249-1264. [Link]

[11] Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. (2025). Pakistan Journal of Pharmaceutical Sciences, 38(5). [Link]

[25] Complete ¹H and 13C NMR assignments and anti fungal activity of two 8-hydroxy flavonoids in mixture. (2005). Journal of the Brazilian Chemical Society, 16, 1431-1435. [Link]

[26] Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(48), 27510-27540. [Link]

[27] Antifungal and anthelmintic activity of novel benzofuran derivatives containing thiazolo benzimidazole nucleus: an in vitro evaluation. (2016). Medicinal Chemistry Research, 25(11), 2671-2683. [Link]

[15] Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties. (2012). Bioorganic & Medicinal Chemistry Letters, 22(8), 2827-2832. [Link]

[16] Synthesis and paroxonase activities of novel bromophenols. (2013). Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1073-1079. [Link]

[10] Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (2015). Molecules, 20(8), 14339-14373. [Link]

[17] Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey. (2016). Evidence-Based Complementary and Alternative Medicine, 2016, 2769493. [Link]

[28] Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

[29] Benzofuran. (n.d.). NIST WebBook. Retrieved from [Link]

[30] IR – spectroscopy part I. (n.d.). University of Vienna. Retrieved from [Link]

[12] Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). Molecules, 23(10), 2465. [Link]

[8] Ester synthesis by O-alkylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

[31] Synthesis, butyrylcholinesterase inhibitory activity and molecular docking of novel hydroxylated 2-benzylbenzofuran derivatives. (2021). Sciforum. [Link]

[9] Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (2018). Molecules, 23(11), 2993. [Link]

[32] The IR spectrum of 7. (2007). ResearchGate. [Link]

[33] Analysis of Artificial Colorants by Ultra-Fast Liquid Chromatography- Mass Spectrometry. (n.d.). Shimadzu. Retrieved from [Link]

[34] Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

[35] 6.3: IR Spectrum and Characteristic Absorption Bands. (2021). Chemistry LibreTexts. [Link]

[36] 6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I. [Link]

[37] Recent Progress in Regulating the Activity of Enzymes with Photoswitchable Inhibitors. (2018). Molecules, 23(10), 2533. [Link]

7-bromo-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. jcsp.org.pk [jcsp.org.pk]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NP-MRD: 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0277828) [np-mrd.org]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. Ester synthesis by O-alkylation [organic-chemistry.org]

- 9. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pjps.pk [pjps.pk]

- 12. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media | MDPI [mdpi.com]

- 13. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 14. researchgate.net [researchgate.net]

- 15. Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and paroxonase activities of novel bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

- 19. The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. hmdb.ca [hmdb.ca]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [ouci.dntb.gov.ua]

- 24. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]

- 25. scielo.br [scielo.br]

- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 27. Antifungal and anthelmintic activity of novel benzofuran derivatives containing thiazolo benzimidazole nucleus: an in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. uanlch.vscht.cz [uanlch.vscht.cz]

- 29. Benzofuran [webbook.nist.gov]

- 30. chem.pg.edu.pl [chem.pg.edu.pl]

- 31. sciforum.net [sciforum.net]

- 32. researchgate.net [researchgate.net]

- 33. lcms.cz [lcms.cz]

- 34. chem.libretexts.org [chem.libretexts.org]

- 35. chem.libretexts.org [chem.libretexts.org]

- 36. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 37. Recent Progress in Regulating the Activity of Enzymes with Photoswitchable Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 7-Bromobenzofuran-5-OL: A Technical Guide for Preclinical Research

Introduction: The Benzofuran Scaffold and the Promise of Halogenation

The landscape of modern drug discovery is rich with heterocyclic compounds, among which benzofuran derivatives have emerged as a privileged scaffold.[1][2] These bicyclic aromatic compounds, consisting of a fused benzene and furan ring, are prevalent in a multitude of natural products and synthetically derived molecules exhibiting a vast array of pharmacological properties.[2] The inherent versatility of the benzofuran core allows for extensive chemical modification, enabling the fine-tuning of its biological activity.[3] Benzofuran derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective agents.[1][4]

A particularly compelling strategy for enhancing the therapeutic efficacy of benzofuran-based compounds is the introduction of halogen substituents.[5] Halogenation, particularly bromination, can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[5] This often translates to enhanced biological activity. This guide focuses on a specific, yet under-explored, member of this class: 7-Bromobenzofuran-5-OL . While direct studies on this compound are nascent, its structural features—a hydroxyl group at the 5-position and a bromine atom at the 7-position on the benzofuran core—suggest a high probability of significant biological activity.

This technical guide will provide a comprehensive framework for researchers and drug development professionals to explore the potential biological activities of this compound. We will delve into hypothesized mechanisms of action and provide detailed, field-proven experimental protocols to systematically investigate its therapeutic promise.

Physicochemical Properties and Synthetic Considerations

The synthesis of this compound can be approached through various established methods for constructing the benzofuran ring system, often involving the cyclization of appropriately substituted phenols and alkynes or through modifications of existing benzofuran cores.[6][7] The presence of the bromine atom offers a versatile handle for further chemical modifications, such as cross-coupling reactions, to generate a library of derivatives for structure-activity relationship (SAR) studies.[6][8]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₈H₅BrO₂ | Provides the elemental composition. |

| Molecular Weight | 213.03 g/mol | Influences absorption and distribution. |

| LogP (Octanol/Water) | ~2.5 - 3.0 | Indicates moderate lipophilicity, suggesting good membrane permeability. |

| Hydrogen Bond Donors | 1 (hydroxyl group) | Participates in interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 (oxygen atoms) | Participates in interactions with biological targets. |

| pKa (hydroxyl group) | ~8-9 | Influences ionization state at physiological pH. |

Potential Biological Activities and Mechanistic Hypotheses

Based on the extensive literature on brominated benzofurans, we hypothesize that this compound possesses the following key biological activities. The subsequent sections will provide detailed protocols to test these hypotheses.

Anticancer Activity

Benzofuran derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[1][5][9] The presence of a halogen atom can enhance the cytotoxic potential of these compounds.[5]

Hypothesized Mechanism: this compound may inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival, such as the PI3K/Akt or MAPK pathways. The hydroxyl and bromo- substituents could facilitate interactions with the active sites of critical enzymes like kinases.

Diagram 1: Proposed Experimental Workflow for Anticancer Activity Screening

Caption: Workflow for evaluating the anticancer potential of this compound.

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases.[10] Benzofuran derivatives have been reported to possess anti-inflammatory properties, often by inhibiting pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or by modulating inflammatory signaling pathways such as NF-κB.[11][12]

Hypothesized Mechanism: this compound may exert anti-inflammatory effects by inhibiting the production of inflammatory mediators like prostaglandins and leukotrienes through the inhibition of COX and LOX enzymes.[12] It may also suppress the expression of pro-inflammatory cytokines by downregulating the NF-κB signaling pathway.

Diagram 2: Proposed Signaling Pathway for Anti-inflammatory Action

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Antimicrobial Activity

The rise of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Benzofuran derivatives have shown promising activity against a range of bacteria and fungi.[13][14][15][16]

Hypothesized Mechanism: The lipophilic nature of the benzofuran ring, enhanced by the bromine atom, may facilitate the compound's penetration through microbial cell membranes. Once inside, it could disrupt essential cellular processes, such as enzymatic activity or DNA replication, leading to microbial cell death.

Antioxidant Activity

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Phenolic compounds, such as this compound with its hydroxyl group, are known to be effective antioxidants.

Hypothesized Mechanism: The hydroxyl group at the 5-position can donate a hydrogen atom to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation.[17]

Neuroprotective Activity

Neurodegenerative diseases are a growing global health concern. Some benzofuran derivatives have shown potential in protecting neurons from damage.[18][19][20]

Hypothesized Mechanism: this compound may exhibit neuroprotective effects through its antioxidant and anti-inflammatory properties, which are known to mitigate neuronal damage in neurodegenerative conditions.[18][21] It could also potentially modulate signaling pathways involved in neuronal survival.[22]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for investigating the potential biological activities of this compound.

Protocol 1: In Vitro Anticancer Activity Evaluation

1.1. Cell Viability Assay (MTT/MTS Assay) [23][24]

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the tetrazolium salt (MTT or MTS) to a colored formazan product.

-

Procedure:

-

Seed cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare a stock solution of this compound in DMSO.

-

Treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

After the incubation period, add the MTT or MTS reagent to each well and incubate for 2-4 hours.

-

If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

1.2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

-

Procedure:

-

Treat cells with this compound at its IC50 concentration for 24 hours.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Protocol 2: In Vitro Anti-inflammatory Activity Evaluation

2.1. Inhibition of Protein Denaturation Assay [10][11]

-

Principle: Protein denaturation is a hallmark of inflammation. This assay assesses the ability of a compound to inhibit heat-induced denaturation of proteins like bovine serum albumin (BSA).

-

Procedure:

-

Prepare a reaction mixture containing 0.5% w/v BSA in phosphate-buffered saline (PBS).

-

Add different concentrations of this compound to the BSA solution. Use a standard anti-inflammatory drug like diclofenac sodium as a positive control.

-

Incubate the mixture at 37°C for 20 minutes and then heat it at 70°C for 5 minutes.

-

After cooling, measure the turbidity of the solutions at 660 nm.

-

Calculate the percentage of inhibition of protein denaturation.

-

2.2. Human Red Blood Cell (HRBC) Membrane Stabilization Assay [25]

-

Principle: The HRBC membrane is analogous to the lysosomal membrane. Stabilizing the HRBC membrane against hypotonicity-induced lysis can be an indicator of anti-inflammatory activity.

-

Procedure:

-

Prepare a 10% v/v suspension of fresh human red blood cells in isotonic buffer.

-

Incubate the HRBC suspension with various concentrations of this compound.

-

Induce hemolysis by adding a hypotonic buffer.

-

Centrifuge the mixture and measure the absorbance of the supernatant (containing released hemoglobin) at 560 nm.

-

Calculate the percentage of membrane stabilization.

-

Protocol 3: In Vitro Antimicrobial Activity Evaluation

3.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [13][14]

-

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Procedure:

-

Prepare serial two-fold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

3.2. Agar Disk Diffusion Assay [13][15]

-

Principle: This assay assesses the antimicrobial activity of a compound based on the diffusion of the compound from a paper disk into an agar medium inoculated with a microorganism, resulting in a zone of growth inhibition.

-

Procedure:

-

Prepare an agar plate uniformly inoculated with the test microorganism.

-

Impregnate sterile paper disks with a known concentration of this compound.

-

Place the disks on the surface of the agar.

-

Incubate the plate under suitable conditions.

-

Measure the diameter of the zone of inhibition around the disk.

-

Protocol 4: In Vitro Antioxidant Activity Evaluation

4.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [17][26]

-

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to pale yellow. The decrease in absorbance is proportional to the radical scavenging activity.

-

Procedure:

-

Prepare a methanolic solution of DPPH.

-

Add different concentrations of this compound to the DPPH solution. Use ascorbic acid or Trolox as a positive control.

-

Incubate the mixture in the dark for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity.

-

Protocol 5: In Vitro Neuroprotective Activity Evaluation

5.1. Neuronal Cell Culture Model of Oxidative Stress [18][19]

-

Principle: This assay evaluates the ability of a compound to protect neuronal cells from damage induced by an oxidative stressor, such as hydrogen peroxide (H₂O₂) or glutamate.

-

Procedure:

-

Culture neuronal cells (e.g., SH-SY5Y neuroblastoma cells or primary cortical neurons).

-

Pre-treat the cells with various concentrations of this compound for a few hours.

-

Induce oxidative stress by exposing the cells to a neurotoxic concentration of H₂O₂ or glutamate.

-

After the incubation period, assess cell viability using the MTT/MTS assay.

-

A higher cell viability in the compound-treated group compared to the stressor-only group indicates neuroprotection.

-

Conclusion and Future Directions

While direct experimental data on this compound is currently limited, its chemical structure, featuring a brominated benzofuran core with a hydroxyl group, strongly suggests a high potential for a range of valuable biological activities. The proposed hypotheses and detailed experimental protocols in this guide provide a robust framework for a systematic investigation into its anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective properties.

The initial in vitro screening, as outlined, will be crucial in identifying the most promising therapeutic avenues for this compound. Positive results from these assays would warrant further investigation into the precise molecular mechanisms of action, followed by preclinical in vivo studies to evaluate its efficacy and safety in animal models. The versatility of the 7-bromo substituent also opens up exciting possibilities for the synthesis of novel derivatives with potentially enhanced potency and selectivity. The exploration of this compound and its analogues represents a promising frontier in the ongoing quest for novel therapeutic agents.

References

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

-

Bishay, P., & D’Souza, C. (2022). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Cancer Science and Clinical Therapeutics, 6(1), 1-13. [Link]

-

Choudhary, N., & Kumar, S. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. International Journal of Pharmaceutical Sciences and Research, 14(2), 649-658. [Link]

-

Gautam, A., & Singh, S. (2018). Bioassays for anticancer activities. Methods in Molecular Biology, 1748, 27-37. [Link]

-

QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. [Link]

-

Dhakal, S., & Sapkota, A. (2023). A comprehensive review on in-vitro methods for anti-microbial activity. World Journal of Advanced Research and Reviews, 18(2), 100-108. [Link]

-

Gaspar, A., Martins, M., & Silva, V. (2022). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Antioxidants, 11(3), 484. [Link]

-

Mazzari, A. L. D. A., Prieto, A. S., & de Souza, E. L. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

-

Rai, A., & Singh, S. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Biology & Biotechnology, 11(5), 1-13. [Link]

-

The Crucial Role of Benzofuran Derivatives in Modern Drug Discovery. (2023). [Link]

-

Which assays are suitable for in vitro antioxidant determination of natural plant extracts? (2020). ResearchGate. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate. [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

-

Gautam, A., & Singh, S. (2018). Bioassays for anticancer activities. Semantic Scholar. [Link]

-

Fernando, W. A. M., & Perera, H. D. C. (2023). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. World Journal of Pharmaceutical Research, 12(10), 1029-1042. [Link]

-

Benzofuran – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Sarveswaran, R., Jayasuriya, W. J. A. B. N., & Suresh, T. S. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 149-159. [Link]

-

Shulha, O. V., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475. [Link]

-

Prieto, M. A., & Vazquez, J. A. (2019). Assessment of Antioxidant Activity by Using Different In Vitro Methods. ResearchGate. [Link]

-

Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4784. [Link]

-

Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27934-27955. [Link]

-

Shulha, O. V., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. ResearchGate. [Link]

-

In Vitro Antioxidants Activity: Significance and symbolism. (2023). Termino. [Link]

-

Gizebo, A., & Dory, F. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1547. [Link]

-

Shulha, O. V., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org. [Link]

-

Shulha, O. V., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475. [Link]

-

Assays of Antioxidant Properties - In Vitro and In Vivo. (2022). YouTube. [Link]

-

Biological and Medicinal Significance of Benzofuran. (2014). ResearchGate. [Link]

-

Martinez-Elguea, A., et al. (2023). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Molecules, 28(13), 5132. [Link]

-

Pachiappan, S., et al. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Bioscience Biotechnology Research Communications, 17(1). [Link]

-

Asif, M. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 267-269. [Link]

-

Kamal, M., Shakya, A. K., & Jawaid, T. (2011). Benzofurans: A new profile of biological activities. ResearchGate. [Link]

-

El-Sayed, M. A. A. (2020). An update on benzofuran inhibitors: a patent review. Expert Opinion on Therapeutic Patents, 30(11), 875-893. [Link]

-

Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27934-27955. [Link]

-

Majumdar, K. C., & Chattopadhyay, B. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(41), 25488-25532. [Link]

-

A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). [Link]

-

Khan, I., et al. (2018). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Archives of Pharmacal Research, 41(12), 1159-1176. [Link]

-

Synthesis of benzofuran-5-ol derivatives. Reagents and conditions. (n.d.). ResearchGate. [Link]

-

Nawrot-Modranka, J., et al. (2012). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 17(10), 11637-11652. [Link]

-

Benzofuran synthesis. (n.d.). Organic Chemistry Portal. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. An update on benzofuran inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 7. Benzofuran synthesis [organic-chemistry.org]

- 8. 5,7-Dibromobenzofuran|Research Chemical & Synthetic Building Block [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. journalajrb.com [journalajrb.com]

- 11. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 12. researchgate.net [researchgate.net]

- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 15. Methods for in vitro evaluating antimicrobial activity: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. preprints.org [preprints.org]

- 22. benchchem.com [benchchem.com]

- 23. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]

- 25. bbrc.in [bbrc.in]

- 26. researchgate.net [researchgate.net]

7-Bromobenzofuran-5-OL mechanism of action hypothesis

A-41-1-g-1-1-0-1-0-0

A Technical Guide to the Hypothesized Mechanism of Action of 7-Bromobenzofuran-5-OL as a Novel Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer and antimicrobial properties.[1][2][3] This technical guide presents a focused hypothesis on the mechanism of action of a specific derivative, this compound. Based on structure-activity relationship (SAR) analyses of analogous compounds, we hypothesize that this compound functions as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis implicated in tumor growth and metastasis. This document provides the theoretical framework for this hypothesis, a comprehensive experimental plan to validate it, and detailed protocols for key assays.

Introduction: The Therapeutic Potential of the Benzofuran Scaffold

Benzofuran derivatives are a class of heterocyclic compounds widely found in natural products and synthetic molecules that exhibit a vast array of pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities.[1][4] The versatility of the benzofuran nucleus has made it a focal point for drug discovery, with numerous derivatives being investigated as inhibitors of critical cellular signaling pathways.[3][5]

Specifically, the benzofuran scaffold has been successfully utilized to develop potent inhibitors of various protein kinases.[6] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern oncology.

The subject of this guide, this compound, possesses key structural features that suggest a strong potential for kinase inhibition. The hydroxyl group at the C-5 position can act as a critical hydrogen bond donor/acceptor, while the bromine atom at C-7 can form halogen bonds, enhancing binding affinity and specificity for a target protein. Previous studies on related brominated benzofurans have demonstrated significant cytotoxic activity against cancer cell lines, suggesting that halogenation can be a key determinant of biological function.[7]

The Central Hypothesis: this compound as a Selective VEGFR-2 Inhibitor

We hypothesize that this compound exerts its biological effects by directly inhibiting the tyrosine kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Rationale:

-

Structural Analogy: The benzofuran core is present in known kinase inhibitors, including some that target the VEGFR-2 pathway.[8]

-

Key Pharmacophore Features: The 5-hydroxyl and 7-bromo substituents provide the necessary functionalities for strong and specific interactions within the ATP-binding pocket of a kinase. The hydroxyl group can mimic the hydrogen bonding of the adenine portion of ATP, while the bromine can occupy a hydrophobic pocket and form halogen bonds, a feature increasingly recognized for enhancing ligand-protein interactions.

-

Downstream Signaling Pathway: VEGFR-2 is a primary driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and survival. Inhibition of VEGFR-2 blocks downstream signaling through pathways such as PI3K/AKT and RAF/MEK/ERK, leading to decreased endothelial cell proliferation, migration, and survival, ultimately starving the tumor of its blood supply.

The proposed mechanism is illustrated in the signaling pathway diagram below.

Caption: Proposed inhibition of the VEGFR-2 signaling pathway by this compound.

Experimental Validation Strategy

To rigorously test this hypothesis, a multi-stage experimental approach is proposed, progressing from direct biochemical assays to cell-based functional assays. This strategy ensures a self-validating workflow where each step builds upon the last.

Caption: A three-phase workflow for validating the mechanism of action hypothesis.

Phase 1: Direct Target Inhibition - Biochemical Kinase Assay

Objective: To determine if this compound directly inhibits the enzymatic activity of VEGFR-2 in a cell-free system and to quantify its potency (IC50).

Methodology: An in vitro kinase assay, such as the ADP-Glo™ Kinase Assay, will be employed. This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.

Experimental Protocol: VEGFR-2 ADP-Glo™ Kinase Assay

-

Compound Preparation: Prepare a 10-point serial dilution of this compound in a suitable buffer (e.g., Kinase Buffer + 1% DMSO) ranging from 100 µM to 1 nM.

-

Reaction Setup: In a 384-well white assay plate, add the following to each well:

-

1 µL of inhibitor solution or DMSO (for control).

-

2 µL of recombinant human VEGFR-2 kinase solution.

-

2 µL of a substrate/ATP mixture (e.g., poly(Glu,Tyr) 4:1 substrate and ATP at the Km concentration for VEGFR-2).

-

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Normalize the data to controls (0% inhibition for DMSO, 100% inhibition for a known potent VEGFR-2 inhibitor like Sorafenib). Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Phase 2: Cellular Target Engagement - Western Blot Analysis

Objective: To confirm that this compound inhibits VEGFR-2 signaling within a cellular context by measuring the phosphorylation status of downstream effector proteins.

Methodology: Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2, will be treated with the compound, stimulated with VEGF, and analyzed by Western blot.

Experimental Protocol: Western Blot for p-VEGFR-2, p-AKT, and p-ERK

-

Cell Culture: Culture HUVECs in appropriate media until they reach 80-90% confluency.

-

Serum Starvation: Serum-starve the cells for 12-18 hours to reduce basal kinase activity.

-

Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for 2 hours.

-

VEGF Stimulation: Stimulate the cells with recombinant human VEGF (50 ng/mL) for 10 minutes to activate the VEGFR-2 pathway.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C (e.g., anti-p-VEGFR-2 (Tyr1175), anti-p-AKT (Ser473), anti-p-ERK1/2 (Thr202/Tyr204)).

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels (using antibodies for total VEGFR-2, AKT, and ERK) and a loading control (e.g., GAPDH or β-actin).

Phase 3: Cellular Function - Anti-Proliferation Assay

Objective: To determine if the inhibition of VEGFR-2 signaling by this compound translates into a functional anti-proliferative effect on endothelial cells.

Methodology: A cell viability assay will be performed on HUVECs stimulated with VEGF in the presence of the compound.

Experimental Protocol: HUVEC Proliferation Assay (CellTiter-Glo®)

-

Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,500-5,000 cells per well and allow them to adhere overnight.

-

Serum Starvation: Replace the growth medium with a low-serum medium for 12-18 hours.

-

Treatment: Treat the cells with a serial dilution of this compound in the presence of a pro-proliferative concentration of VEGF (e.g., 25 ng/mL). Include controls for no VEGF and VEGF with DMSO.

-

Incubation: Incubate the plate for 48-72 hours.

-

Viability Measurement: Add CellTiter-Glo® Reagent to each well according to the manufacturer's protocol, which measures ATP levels as an indicator of cell viability.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of proliferation inhibition relative to the VEGF-treated DMSO control and determine the GI50 (concentration for 50% growth inhibition).

Data Interpretation and Expected Outcomes

The following table summarizes the expected quantitative data from the proposed experiments, which would collectively support the central hypothesis.

| Experiment | Metric | Expected Outcome for this compound | Hypothesis Support |

| VEGFR-2 Kinase Assay | IC50 | < 1 µM | Confirms potent, direct inhibition of the target enzyme. |

| Western Blot Analysis | % Reduction in Phosphorylation | Dose-dependent decrease in p-VEGFR-2, p-AKT, and p-ERK levels. | Demonstrates on-target activity in a cellular environment. |

| HUVEC Proliferation Assay | GI50 | < 5 µM | Links target inhibition to a relevant anti-angiogenic cellular phenotype. |

Conclusion and Future Directions

This guide outlines a clear, testable hypothesis for the mechanism of action of this compound as a VEGFR-2 inhibitor. The proposed experimental workflow provides a robust framework for validating this hypothesis, moving from biochemical confirmation to cellular and functional readouts.

Positive results from these studies would establish this compound as a promising lead compound for the development of novel anti-angiogenic therapies. Future work would involve kinase panel screening to assess selectivity, in vivo studies in xenograft models to evaluate anti-tumor efficacy, and medicinal chemistry efforts to optimize potency and pharmacokinetic properties.

References

- Asif, M. (2015). A review on pharmacological activities of benzofuran derivatives. Journal of Research in Medical and Dental Science, 20, 1-11.

- Kwiecień, H., Goszczyńska, A., & Rokosz, P. (2016). Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review. Current Pharmaceutical Design, 22(7), 879-894.

- Abbas, A. A., & Dawood, K. M. (2022). Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Expert Opinion on Drug Discovery, 18(2), 169-188.

-

Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Retrieved from [Link]

- Desaubry, L., et al. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. European Journal of Medicinal Chemistry, 82, 38-45.

- Dawood, K. M., et al. (2017). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 22(11), 1845.

- Akhtar, A. K., Khan, W. A., & Azmi, L. (2011). Benzofuran : SAR And Pharmacological activity scaffold.

-

ResearchGate. (n.d.). Some clinical drugs containing benzofuran scaffolds. Retrieved from [Link]

- Sanna, C., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1543.

Sources

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. pharmatutor.org [pharmatutor.org]

- 5. researchgate.net [researchgate.net]

- 6. Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

In Silico Modeling of 7-Bromobenzofuran-5-OL Protein Binding: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico analysis of 7-Bromobenzofuran-5-OL, a novel benzofuran derivative, to predict its protein binding characteristics. Benzofuran scaffolds are prevalent in compounds with significant biological activities, including anticancer properties.[1][2][3] Given the nascent state of research on this specific molecule, this guide presents a structured, hypothetical workflow applicable to any new small molecule with a known, biologically active core. We will navigate the critical steps from target identification and preparation to molecular docking and the nuanced insights offered by molecular dynamics simulations. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and actionable, field-proven protocols to elucidate potential protein-ligand interactions, thereby accelerating early-stage drug discovery.

Introduction: The Challenge of a Novel Ligand

The discovery of a new chemical entity, such as this compound, presents both an opportunity and a significant challenge. The benzofuran core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The addition of a bromine atom and a hydroxyl group at positions 7 and 5, respectively, can significantly alter the molecule's electronic and steric properties, potentially leading to novel protein interactions.

In the absence of empirical data, in silico modeling offers a powerful, resource-efficient avenue to generate initial hypotheses about a molecule's biological targets and its binding mode.[4][5] This guide will delineate a robust computational workflow to predict the binding of this compound to a plausible protein target, thereby providing a foundation for subsequent experimental validation.

Target Selection: A Hypothesis-Driven Approach

Given that many benzofuran derivatives have shown promise as anticancer agents, often through the inhibition of protein kinases, we will proceed with a hypothetical target relevant to oncology.[5][6] The Epidermal Growth Factor Receptor (EGFR) kinase domain is a well-validated target in cancer therapy, and its inhibition is a key mechanism for several approved drugs. For this guide, we will use the crystal structure of the EGFR kinase domain in complex with an inhibitor. A suitable starting point from the Protein Data Bank (PDB) would be an entry such as 1M17 .

The In Silico Workflow: From Static Docking to Dynamic Simulation

Our computational investigation is structured as a multi-stage process, beginning with a broad search for potential binding poses and culminating in a detailed analysis of the dynamic stability of the predicted complex. This tiered approach allows for the efficient screening of possibilities while focusing computational resources on the most promising candidates.

Caption: Overall workflow for in silico protein binding analysis.

Ligand and Protein Preparation: Ensuring Data Integrity

The quality of the input structures is paramount for obtaining meaningful results. This preparatory phase involves cleaning and optimizing both the ligand and protein structures for the subsequent computational steps.

Ligand Preparation

The 2D structure of this compound must be converted into a 3D conformation with appropriate atom types and charges.

Protocol 1: Ligand Preparation using Avogadro and Open Babel

-

2D to 3D Conversion:

-

Draw the 2D structure of this compound in a chemical drawing tool (e.g., ChemDraw) and save it in a common format (e.g., MOL).

-

Open the MOL file in Avogadro. The software will generate an initial 3D conformation.

-

-

Geometry Optimization:

-

Use Avogadro's geometry optimization feature with a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

-

File Format Conversion and Protonation:

-

Use Open Babel to convert the optimized structure to the PDBQT format required by AutoDock Vina. This step also adds Gasteiger partial charges.

-

Command: obabel -ipdb ligand.pdb -opdbqt -O ligand.pdbqt -p 7.4

-

The -p 7.4 flag ensures the ligand is protonated at a physiological pH.

-

Protein Preparation

The crystal structure obtained from the PDB needs to be prepared by removing non-essential molecules and adding missing atoms.

Protocol 2: Protein Preparation using AutoDockTools (ADT)

-

Download PDB File: Obtain the coordinate file for 1M17 from the RCSB PDB database.

-

Clean the Structure:

-

Open the PDB file in ADT.

-

Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.

-

-

Add Hydrogens:

-

In ADT, add polar hydrogens to the protein structure. This is crucial for correctly modeling hydrogen bonds.

-

-

Assign Charges:

-

Compute Gasteiger charges for the protein atoms.

-

-

Generate PDBQT File:

-

Save the prepared protein structure in the PDBQT format. ADT will automatically merge non-polar hydrogens and assign atom types.

-

Molecular Docking: Predicting Binding Poses

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. We will use AutoDock Vina, a widely used and robust docking program.[7][8][9][10]

Protocol 3: Molecular Docking with AutoDock Vina

-

Define the Search Space (Grid Box):

-

In ADT, load the prepared protein and ligand PDBQT files.

-

Center the grid box on the known binding site of the co-crystallized inhibitor in 1M17. The size of the box should be large enough to accommodate the ligand and allow for rotational and translational sampling.

-

-

Create the Configuration File:

-

Generate a configuration file (conf.txt) that specifies the input files and search parameters.

-

-

Run AutoDock Vina:

-

Execute Vina from the command line: vina --config conf.txt --log log.txt

-

-

Analyze Docking Results:

-

Vina will output a PDBQT file containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol). The log file provides the scores for each pose.

-

Table 1: Hypothetical Docking Results for this compound with EGFR